molecular formula C12H10O2S B2623354 (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid CAS No. 682804-84-8

(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid

Cat. No. B2623354
CAS RN: 682804-84-8
M. Wt: 218.27
InChI Key: KMSKQJRSDFLDQM-VOTSOKGWSA-N
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Description

(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid, also known as MBPA, is a chemical compound with potential applications in scientific research. MBPA is a member of the stilbene family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid is not fully understood, but it is believed to involve modulation of various signaling pathways. This compound has been shown to inhibit NF-κB and MAPK signaling, which are involved in inflammation and cell survival. It also activates the Nrf2-ARE pathway, which is responsible for antioxidant and detoxification responses. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB and MAPK signaling pathways. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and has been shown to exhibit a range of biological activities. However, there are also some limitations to its use. This compound can be unstable under certain conditions, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid. One area of interest is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in animal models and humans. Additionally, the development of analogs of this compound with improved potency and selectivity could lead to the discovery of novel therapeutics. Finally, the elucidation of the mechanism of action of this compound could provide insights into the regulation of inflammatory and cell survival pathways.

Synthesis Methods

(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid can be synthesized through a multi-step process starting with the condensation of 2-acetylthiophene with benzaldehyde, followed by cyclization and oxidation. The final step involves the Wittig reaction to form the double bond between the thienyl and propenyl groups. The yield of this compound can be improved by optimizing reaction conditions and purification methods.

Scientific Research Applications

(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

(E)-3-(3-methyl-1-benzothiophen-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-9-4-2-3-5-11(9)15-10(8)6-7-12(13)14/h2-7H,1H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSKQJRSDFLDQM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=CC=CC=C12)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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